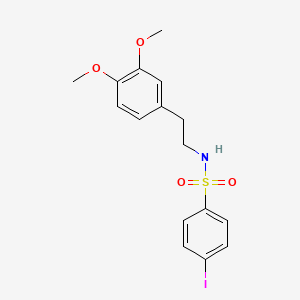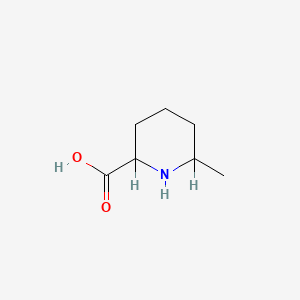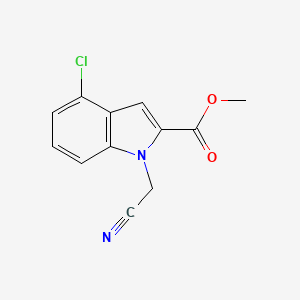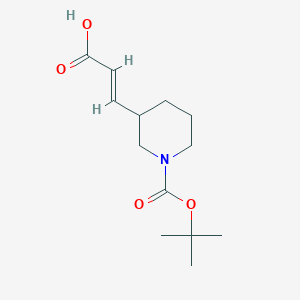
3-chloro-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine (3CDTFP) is an organic molecule that is used as a building block for many synthetic compounds. It has been used in a variety of scientific research applications and is known for its ability to act as a catalyst in chemical reactions. 3CDTFP is a versatile molecule that has been used in the synthesis of drugs, polymers, and other materials. Additionally, it has been studied for its potential use in biochemistry and physiology, as well as its ability to act as an inhibitor of certain enzymes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound is recognized for its role in the synthesis of various pyridine derivatives, which are significant in the development of pesticides. A review focused on the synthesis of related compounds, such as 2,3-Dichloro-5-trifluoromethyl Pyridine, highlights the importance of such derivatives in modern agricultural chemicals (Lu Xin-xin, 2006).
Structural Studies
- Structural analysis of compounds containing this chemical structure has been conducted. For instance, the asymmetric unit of fluazinam, a fungicide, includes this compound as a key component. The study revealed the dihedral angle between the pyridine and benzene ring planes, providing insights into the molecular structure (Youngeun Jeon et al., 2013).
Chemical Reactions
- Research has been conducted on the reactions of triazolopyridines with various electrophiles. The study explores how treatment with chlorine, bromine, or mercuric acetate leads to the formation of different derivatives, underscoring the compound's reactivity and versatility (Gurnos Jones et al., 1981).
Photoluminescent Properties
- Investigations into the photoluminescent properties of related triazole compounds have been reported. For example, a study on bipyridyltriazolium chlorobismuthate revealed photoluminescent responses under specific conditions, indicating potential applications in materials science (Guoping Li et al., 2016).
Antifungal Activity
- Some derivatives synthesized from related compounds have shown weak antifungal activity. This indicates the potential of these compounds in developing new antifungal agents (Ming-yan Yang et al., 2015).
Electrocatalytic Applications
- Studies on coordination compounds containing substituted triazolopyridines have shown promise for electrocatalytic applications. These findings open avenues for the use of such compounds in electrochemical sensors or catalysts (J. Conradie et al., 2019).
Eigenschaften
IUPAC Name |
3-chloro-2-(3,5-dibromo-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2ClF3N4/c9-6-16-7(10)18(17-6)5-4(11)1-3(2-15-5)8(12,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYZBWNEYSYHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C(=NC(=N2)Br)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,3-Benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea](/img/structure/B2957259.png)



![5-Fluoro-4-methyl-6-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2957268.png)

![1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2957271.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2957272.png)

![2-[(4-chlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole](/img/structure/B2957276.png)

thiazine](/img/structure/B2957278.png)